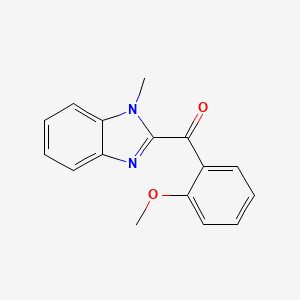
(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of (2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Chemical Reactions Analysis
(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex benzimidazole derivatives.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of recombinant Leishmania mexicana arginase, leading to the production of reactive oxygen species and inducing apoptosis in the parasite . The compound’s ability to disrupt mitochondrial function and induce autophagy further contributes to its antiparasitic effects.
Comparison with Similar Compounds
(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone can be compared with other benzimidazole derivatives such as:
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: This compound also exhibits significant antiparasitic activity but differs in its specific molecular targets and pathways.
2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium iodide: Used as a strong n-type dopant for semiconductors, highlighting its industrial applications.
The uniqueness of this compound lies in its versatile applications across different fields, from medicinal chemistry to materials science.
Properties
IUPAC Name |
(2-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-9-5-4-8-12(13)17-16(18)15(19)11-7-3-6-10-14(11)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZKFQTLAFHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














